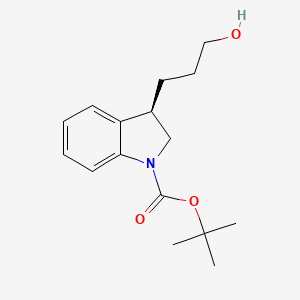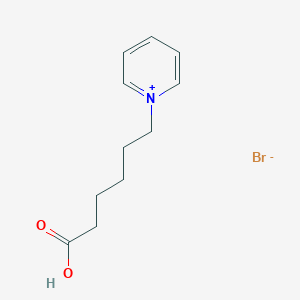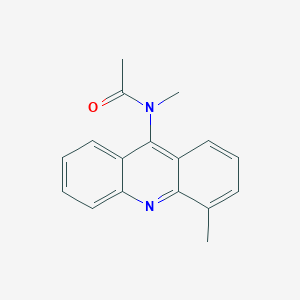
N-Methyl-N-(4-methylacridin-9-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-methylacridin-9-yl)acetamide is a chemical compound known for its unique structure and properties. It is an acridine derivative, which means it contains the acridine moiety, a tricyclic aromatic system. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methylacridin-9-yl)acetamide typically involves the reaction of 9-acridinylamine with acetic anhydride and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methylacridin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives .
Scientific Research Applications
N-Methyl-N-(4-methylacridin-9-yl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its aromatic structure.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methylacridin-9-yl)acetamide involves its interaction with various molecular targets The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic materialAdditionally, the compound may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This compound shares a similar acridine structure but has a different substituent at the nitrogen atom.
N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide: Another acridine derivative with distinct functional groups.
Uniqueness
N-Methyl-N-(4-methylacridin-9-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications set it apart from other acridine derivatives .
Properties
CAS No. |
61981-69-9 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-methyl-N-(4-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-9-14-16(11)18-15-10-5-4-8-13(15)17(14)19(3)12(2)20/h4-10H,1-3H3 |
InChI Key |
VPSVXNPSWHJOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


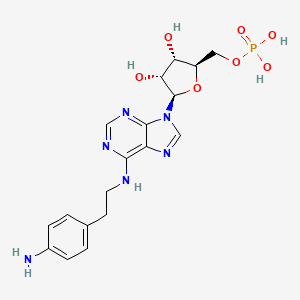
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

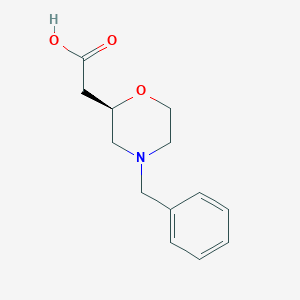
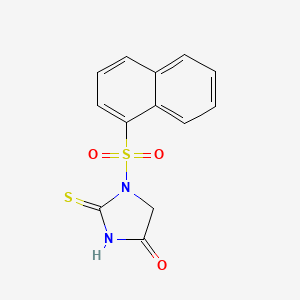
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

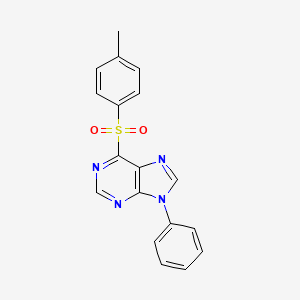

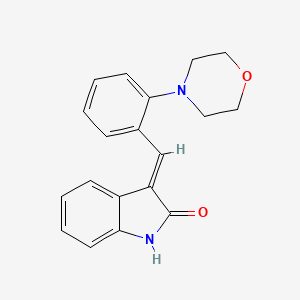
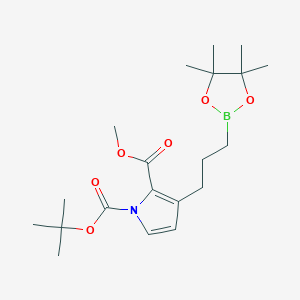
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
